N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinyl group, a hydroxybenzylidene moiety, and a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 2-hydroxybenzaldehyde with N-(2,6-dimethylphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its anticancer effects.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-oxoacetamide: Lacks the hydrazinyl and hydroxybenzylidene groups, resulting in different chemical reactivity and biological activity.
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide: Lacks the dimethylphenyl ring, which affects its overall stability and interaction with biological targets.
Uniqueness: N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide stands out due to its combination of structural features, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11-6-5-7-12(2)15(11)19-16(22)17(23)20-18-10-13-8-3-4-9-14(13)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+ |
InChI Key |
MYJBTVGTEYTUML-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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